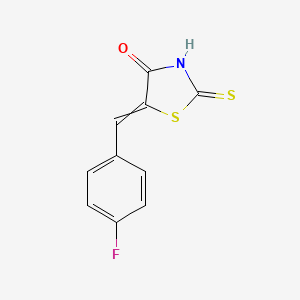
(E)-5-(4-Fluorobenzylidene)-2-mercaptothiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-(4-Fluorobenzylidene)-2-mercaptothiazol-4(5H)-one is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(4-Fluorobenzylidene)-2-mercaptothiazol-4(5H)-one typically involves the condensation of 4-fluorobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium acetate or potassium carbonate, and the reaction mixture is heated under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous-flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of microwave irradiation has also been explored to enhance reaction rates and improve product purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of thiazolidinones with different substituents.
Substitution: The fluorobenzylidene moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Various thiazolidinone derivatives.
Substitution: Compounds with different functional groups replacing the fluorobenzylidene moiety.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Shows potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (E)-5-(4-Fluorobenzylidene)-2-mercaptothiazol-4(5H)-one involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The compound can also induce oxidative stress in cells, leading to apoptosis. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 5-(4-Methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 5-(4-Ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
(E)-5-(4-Fluorobenzylidene)-2-mercaptothiazol-4(5H)-one is unique due to the presence of the fluorine atom in the benzylidene moiety. This fluorine atom enhances the compound’s stability and reactivity, making it more effective in various applications compared to its analogs with different substituents.
Propriétés
Formule moléculaire |
C10H6FNOS2 |
|---|---|
Poids moléculaire |
239.3 g/mol |
Nom IUPAC |
5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H6FNOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14) |
Clé InChI |
BQOQSIQMDZUHKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
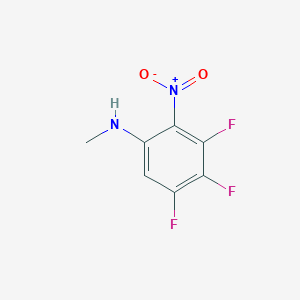
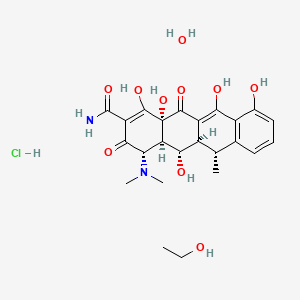
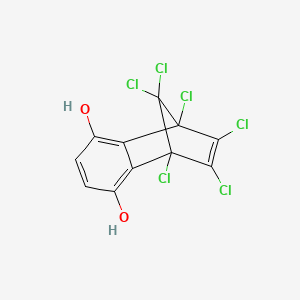
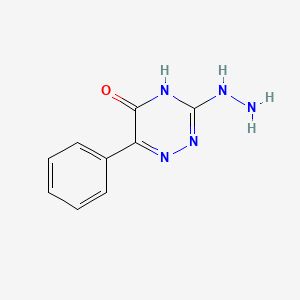

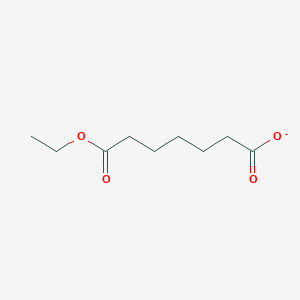
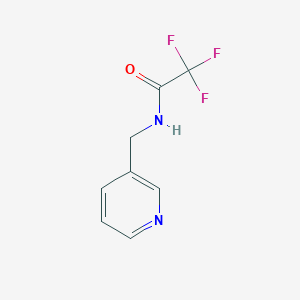
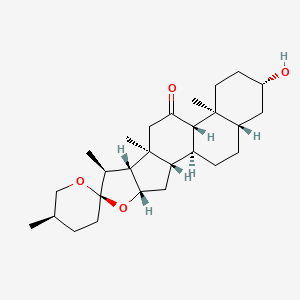
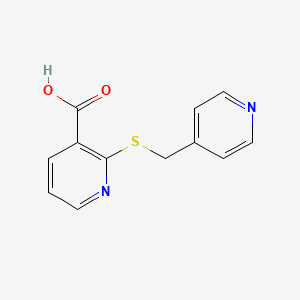
![2H-Pyrrolo[2,3-b]pyridin-2-one, 1,3-dihydro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8789374.png)
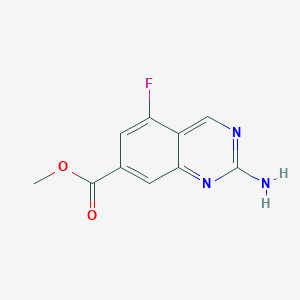
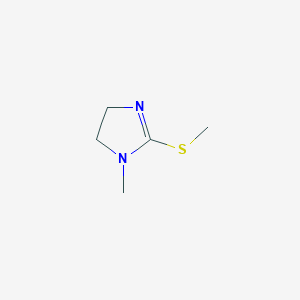
![4-[(2-Methylquinazolin-4-yl)amino]phenol](/img/structure/B8789398.png)
![2-[(Phenylsulfonyl)methyl]pyridine](/img/structure/B8789403.png)
